molecular formula C12H12F4N2O3 B6993207 N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide

N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide

Cat. No.: B6993207
M. Wt: 308.23 g/mol
InChI Key: YGIQZBMQYWEBRW-UHFFFAOYSA-N
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Description

N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and properties

Properties

IUPAC Name

N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4N2O3/c1-20-10-8(13)4-7(5-9(10)14)17-11(19)18-2-3-21-12(15,16)6-18/h4-5H,2-3,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIQZBMQYWEBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)NC(=O)N2CCOC(C2)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 3,5-difluoro-4-methoxyphenyl intermediate: This step involves the reaction of 3,5-difluoro-4-methoxyphenylacetic acid with appropriate reagents to introduce the desired functional groups.

    Introduction of the morpholine ring: The intermediate is then reacted with morpholine under specific conditions to form the morpholine ring.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its ability to interact with biological targets.

    Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties.

    Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a tool for probing biochemical pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules and materials with desired properties.

Mechanism of Action

The mechanism of action of N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-difluoro-4-methoxyphenylacetic acid
  • N-(3,5-difluoro-4-methoxyphenyl)acetamide
  • 1-(3,5-difluoro-4-methoxyphenyl)ethanone

Uniqueness

N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide is unique due to the combination of its morpholine ring and multiple fluorine atoms. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

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